G2019S vs. Wild-Type LRRK2 Mutant-Selectivity Ratio
EB-42486 demonstrates a stark preference for the disease-associated G2019S LRRK2 variant over the wild-type enzyme. In a FRET-based kinase assay, it inhibits G2019S-LRRK2 with an IC50 of 3.1 nM, while its IC50 against wild-type LRRK2 is 1060 nM [1]. This represents a greater than 300-fold selectivity for the pathogenic mutant, a critical differentiating factor from pan-inhibitors like CZC-54252 and LRRK2-IN-1, which exhibit similar potency for both G2019S and WT LRRK2 [2].
| Evidence Dimension | LRRK2 G2019S mutant vs. wild-type LRRK2 selectivity ratio |
|---|---|
| Target Compound Data | IC50 G2019S = 3.1 nM; IC50 WT = 1060 nM |
| Comparator Or Baseline | CZC-54252: IC50 G2019S = 1.85 nM, IC50 WT = 1.28 nM; LRRK2-IN-1: IC50 G2019S = 6 nM, IC50 WT = 13 nM |
| Quantified Difference | EB-42486: ~342-fold selectivity for G2019S over WT; Comparators: 0.7-fold to 2.2-fold difference (pan-inhibitory profile) |
| Conditions | FRET-based kinase assay for EB-42486; biochemical kinase assays for comparators |
Why This Matters
Procuring EB-42486 is essential for research aiming to isolate the function of the pathogenic G2019S variant, whereas pan-inhibitors will confound results by simultaneously suppressing normal LRRK2 activity.
- [1] IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. EB-42486 Ligand Activity Data (GtoPdb Ligand ID: 11566). Data sourced from J Med Chem (2020) 63: 14821-14839. View Source
- [2] Garofalo AW, et al. Selective Inhibitors of G2019S-LRRK2 Kinase Activity. J Med Chem. 2020 Dec 10;63(23):14821-14839. View Source
